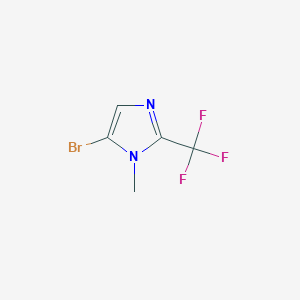

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Description

Key Research Findings

Synthesis Optimization :

Bioactivity Studies :

Material Science Applications :

Data Tables

Table 1: Antihypertensive Activity of Imidazole Derivatives

| Compound | EC₅₀ (μM) | E~max~ (%) |

|---|---|---|

| 67d | 3.18 | 93.16 |

| 67i | 38.53 | 101.17 |

| Pimobendan | 4.67 | 93.22 |

Data adapted from antihypertensive assays in spontaneously hypertensive rats.

Table 2: Molecular Descriptors

| Property | Value |

|---|---|

| Topological Polar SA | 22.3 Ų |

| LogP | 1.61 |

| SMILES | CN1C(=CN=C1C(F)(F)F)Br |

Properties

IUPAC Name |

5-bromo-1-methyl-2-(trifluoromethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-3(6)2-10-4(11)5(7,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMBQAWMQVQEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368148-07-5 | |

| Record name | 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole typically involves the bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the trifluoromethyl group.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or DMF.

Major Products

Substitution: Products include various substituted imidazoles depending on the nucleophile used.

Coupling: Products are typically biaryl or aryl-alkene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the preparation of tyrosine kinase inhibitors, which are vital for treating drug-resistant chronic myelogenous leukemia (CML). Specifically, derivatives of this compound have shown efficacy against Philadelphia chromosome-positive CML, particularly in patients who have either progressed on or are intolerant to other therapies such as imatinib .

Case Study: Tyrosine Kinase Inhibitors

- Compound : 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide

- Application : Treatment of CML

- Mechanism : Inhibits specific kinase pathways involved in cancer cell proliferation.

Synthesis Overview

- Method : One-pot synthesis involving the reaction of 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethylphenylamine.

- Catalysts : Transition metals such as copper are often used to facilitate these reactions.

- Yield : High yields are reported when optimized conditions are applied, making this method both cost-effective and environmentally friendly .

Research has indicated that compounds related to this compound exhibit notable biological activities, including antibacterial and antiparasitic properties. The imidazole ring system is known for its ability to interact with biological targets effectively.

- Antiparasitic Activity : Derivatives have shown efficacy against Trichomonas vaginalis and Giardia intestinalis, highlighting their potential in treating parasitic infections .

- Antibacterial Properties : The compound's structure allows for interactions that can inhibit bacterial growth, making it a candidate for developing new antibiotics .

Summary of Research Findings

The applications of this compound span across medicinal chemistry and synthetic methodologies. Its role as an intermediate in drug synthesis, particularly for cancer treatment, underscores its importance in pharmaceutical research. Furthermore, ongoing studies into its biological activities may lead to new therapeutic agents against various pathogens.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for tyrosine kinase inhibitors targeting CML |

| Synthesis Method | One-pot reactions with high yields using transition metal catalysts |

| Biological Activity | Antiparasitic and antibacterial properties observed |

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methyl-3-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of an imidazole ring.

Methyl 5-bromovalerate: Contains a bromine atom but differs significantly in structure and properties.

Uniqueness

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is unique due to its combination of a bromine atom and a trifluoromethyl group on an imidazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Biological Activity

5-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group attached to an imidazole ring, which enhances its lipophilicity and biological activity. The trifluoromethyl group is known to improve the compound's ability to penetrate cell membranes, making it a valuable candidate for drug development.

The biological activity of this compound is largely attributed to its interaction with specific cellular targets, including enzymes and receptors. The mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes crucial for microbial survival, leading to antimicrobial effects.

- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. In a study assessing the minimum inhibitory concentration (MIC), it demonstrated significant activity against Staphylococcus aureus and Candida albicans . The MIC values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Candida albicans | 3.9 |

This suggests that the compound could serve as a potential therapeutic agent against resistant strains of bacteria and fungi .

Anticancer Potential

This compound has also been explored for its anticancer properties. Studies indicate that imidazole derivatives possess antitumor activity, possibly through the induction of apoptosis in cancer cells. The trifluoromethyl group may enhance the selectivity and potency of these compounds against cancerous cells .

Comparative Studies

When compared to similar compounds, such as 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, this compound shows unique reactivity due to its structural features. Its combination of a bromine atom and trifluoromethyl group on an imidazole ring provides distinct chemical properties that could be leveraged in drug design .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups was essential for enhancing activity .

- Cancer Research : In preclinical trials, imidazole derivatives showed promising results in inhibiting tumor growth in various cancer cell lines, indicating that modifications like bromination and trifluoromethylation can significantly impact their therapeutic potential .

Q & A

Q. Q1. What are the optimal synthetic routes for 5-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole?

A1. Synthesis typically involves condensation reactions of substituted benzimidazole precursors. For example, bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C) achieves regioselective bromination at the 5-position. Alternatively, multi-step protocols may involve cyclization of brominated imidazole intermediates with trifluoromethylating agents like CF₃I or trifluoromethyl-copper complexes .

Q. Q2. How are structural and purity characteristics validated for this compound?

A2. Key methods include:

- FTIR spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C=N imidazole ring at ~1617 cm⁻¹) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl group at δ ~2.6 ppm, aromatic protons at δ 7.2–8.3 ppm) .

- Mass spectrometry (MS) : Verifies molecular weight (e.g., m/z ~286 for C₆H₅BrF₃N₂) .

- Melting point (m.p.) : Consistency with literature values (e.g., 252–257°C for analogous brominated imidazoles) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve structural ambiguities in substituted imidazoles?

A3. Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, disorder in trifluoromethyl or bromine positions can be resolved via iterative refinement and electron density maps. Advanced studies on analogous compounds (e.g., bromothiophenyl-benzimidazoles) show mean C–C bond deviations of 0.005–0.011 Å and R-factors <0.1 .

Q. Q4. What strategies address contradictory bioactivity data in imidazole derivatives?

A4. Discrepancies in cytotoxicity or binding affinity often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) alter electron density, affecting binding to targets like EGFR.

- Solubility differences : LogP values >3 may reduce bioavailability, masking in vitro activity .

- Experimental design : Standardize assays (e.g., MTT for cytotoxicity) and use molecular docking (AutoDock Vina) to pre-screen derivatives for binding consistency .

Q. Q5. How can computational methods predict pharmacokinetic properties of this compound?

A5. ADMET analysis via tools like SwissADME or pkCSM evaluates:

Q. Q6. What are the challenges in optimizing trifluoromethyl-substituted imidazoles for drug discovery?

A6. Key issues include:

- Metabolic stability : -CF₃ groups resist oxidation but may form toxic metabolites (e.g., trifluoroacetic acid).

- Synthetic scalability : Trifluoromethylation reagents (e.g., Umemoto’s reagent) are costly and require inert conditions.

- Crystallization : -CF₃ groups cause disorder, complicating SC-XRD analysis .

Methodological Guidelines

Q. For Synthesis :

- Use anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of intermediates.

- Monitor reactions via TLC (Rf ~0.65–0.83 for brominated imidazoles) .

Q. For Characterization :

Q. For Biological Studies :

- Prefer cell lines with high EGFR expression (e.g., A549) for cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.